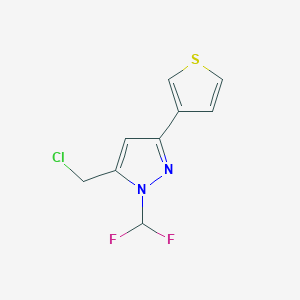

5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-(difluoromethyl)-3-thiophen-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2N2S/c10-4-7-3-8(6-1-2-15-5-6)13-14(7)9(11)12/h1-3,5,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIOHIZASOCKHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=NN(C(=C2)CCl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is a compound of significant interest due to its potential biological activities and unique chemical structure. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClFNS

- Molecular Weight : 273.73 g/mol

- CAS Number : 2091119-73-0

The compound features a pyrazole ring with a chloromethyl and difluoromethyl substitution, along with a thiophene moiety. These structural components are believed to enhance its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Properties

A critical area of investigation has been the anti-inflammatory effects of this compound. The following table summarizes key findings related to its anti-inflammatory activity:

These studies indicate that the compound may selectively inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation pathways.

Anticancer Activity

Emerging research has also pointed toward potential anticancer properties of pyrazole derivatives. The difluoromethyl group may enhance binding affinity to cancer-related molecular targets, although specific studies on this compound are still limited.

The biological activity of 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as COX enzymes.

- Receptor Interaction : The unique substitution pattern may allow for selective binding to receptors associated with pain and inflammation.

Further studies are necessary to elucidate the precise molecular mechanisms and pathways involved.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various pyrazole derivatives, including those structurally related to 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole:

- Synthesis Techniques : Various synthetic methods have been developed, including multi-step reactions that optimize yield and purity.

- Biological Screening : Compounds have undergone extensive screening for their antimicrobial and anti-inflammatory activities, with promising results indicating significant therapeutic potential.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that pyrazole derivatives exhibit promising anticancer activity. In vitro studies have shown that compounds similar to 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole can inhibit tumor growth in various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines, revealing IC50 values in the low micromolar range, indicating potent antitumor activity.

Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory potential, likely due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

- Mechanism : By inhibiting these enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.

Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. The presence of the thiophene ring enhances its interaction with microbial membranes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Potential Applications

The diverse biological activities of 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole open up several potential applications:

- Pharmaceutical Development : As a lead compound for developing anti-inflammatory or anticancer drugs.

- Agricultural Chemistry : Potential use as a pesticide or fungicide due to its antimicrobial properties.

- Material Science : Application in creating novel materials with specific electronic or optical properties due to its unique chemical structure.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electrophilic Reactivity : The chloromethyl group in the target compound distinguishes it from halogenated aryl derivatives (e.g., 5-(4-chlorophenyl)- analogs), enabling nucleophilic substitution reactions for prodrug design or covalent binding to targets .

Fluorination Patterns : Difluoromethyl (CHF2) at position 1 offers a balance between metabolic stability and steric bulk compared to trifluoromethyl (CF3) groups, which are more electron-withdrawing but bulkier .

Thiophene vs.

Preparation Methods

Halogen Exchange Reaction Using Potassium Fluoride and Phase Transfer Catalysts

One of the most effective methods involves the fluorination of 5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehyde using potassium fluoride in the presence of a phase transfer catalyst such as tetrabutylammonium hydrogen sulfate (Bu4N+HSO4−).

- Solvent: Dimethylacetamide or Dimethylformamide

- Temperature: 130°C to 160°C (preferably 145°C to 155°C)

- Reaction Time: 2 to 4 hours (preferably 3 hours)

- Potassium fluoride: 1 to 1.5 mol equivalents per mole of starting material (preferably 1.1 to 1.5 mol)

- Phase transfer catalyst: 1 to 5 mol% relative to the starting material (preferably 3 mol%)

- Equipment: Non-glass (Teflon or stainless steel) to avoid side reactions with KF

Mechanism Insight:

The phase transfer catalyst facilitates the transfer of fluoride ions into the organic phase, accelerating the substitution of chlorine by fluorine on the pyrazole ring.

Example Reaction Procedure and Yields

| Example | Starting Material (g/mmol) | KF (g/mmol) | Catalyst (g/mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product Purity (w/w %) |

|---|---|---|---|---|---|---|---|---|

| 1 | 19.4 g (100 mmol) | 6.84 g (120 mmol) | 1 g (3 mol%) Bu4N+HSO4− | DMAc | 150 | 3 | 100 | 90 |

| 2 | 19.4 g (100 mmol) | 6.84 g (120 mmol) | None | DMAc | 150 | 3 | 55 | - |

| 3 | 19.4 g (100 mmol) | 6.84 g (120 mmol) | 1 g (3 mol%) Bu4N+HSO4− | DMF | 150 | 3 | 100 | 92 |

| 4 | 19.4 g (100 mmol) | 6.84 g (120 mmol) | None | DMF | 150 | 3 | 52 | - |

| 5 | 19.4 g (100 mmol) | 6.27 g (110 mmol) | 1 g (3 mol%) Bu4N+HSO4− | DMF | 150 | 3 | 99 | - |

- The presence of the phase transfer catalyst significantly increases the conversion rate and reduces reaction time.

- Reactions without the catalyst show much slower conversion, requiring longer times to reach similar yields.

- The product is isolated by dilution with toluene, filtration, and solvent removal under reduced pressure.

Analytical Data Supporting Preparation

- Gas Chromatography (GC): Used to monitor conversion of starting material to product, showing 100% conversion in catalyzed reactions within 3 hours.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR (CD3CN): Signals at δ = 9.8 (1H, s), 6.88 (1H, t), 3.7 (3H, s) ppm confirm the pyrazole and substituent environment.

- ^19F NMR (CD3CN): Signals at δ = -114.75 (2F, t), -124.06 (1F, s) ppm confirm the difluoromethyl group.

Summary of Key Findings

| Parameter | Optimal Range/Value | Effect on Reaction |

|---|---|---|

| Temperature | 145°C - 155°C | Ensures efficient fluorination |

| Reaction Time | 3 hours | Complete conversion with catalyst |

| Potassium fluoride amount | 1.1 - 1.5 mol equivalents | Sufficient for full halogen exchange |

| Catalyst loading | 1 - 5 mol% (3 mol% preferred) | Accelerates reaction, improves yield |

| Solvent | Dimethylformamide or Dimethylacetamide | Polar aprotic solvents favor reaction |

| Equipment | Teflon or stainless steel | Prevents side reactions and contamination |

Q & A

Q. What are the recommended synthetic routes for 5-(chloromethyl)-1-(difluoromethyl)-3-(thiophen-3-yl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step reactions, including halogenation and heterocyclic coupling. A common approach is:

- Step 1: React a pyrazole precursor (e.g., 3-(thiophen-3-yl)-1H-pyrazole) with difluoromethylating agents (e.g., ClCFH) under basic conditions to introduce the difluoromethyl group .

- Step 2: Chloromethylation using chloromethylation reagents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like ZnCl .

Optimization Tips: - Use anhydrous conditions to prevent hydrolysis of halogenated intermediates.

- Monitor reaction progress via TLC or HPLC to minimize byproducts. Adjust stoichiometry of halogenating agents (1.2–1.5 equivalents) to enhance yield .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- 1H/19F NMR: Essential for confirming the difluoromethyl (-CFH) and chloromethyl (-CHCl) groups. The thiophenyl protons (~6.8–7.5 ppm) and pyrazole ring protons (~6.0–7.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for CHClFNS: calc. 248.01) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. What safety protocols are critical during handling and storage?

Answer:

- Handling: Use fume hoods, nitrile gloves, and safety goggles to avoid skin/eye contact. Chloromethyl groups are potential alkylating agents, requiring strict exposure control .

- Storage: Store in sealed containers under inert gas (N/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SC-XRD): Use SHELXL/SHELXS for structure refinement. Key parameters include bond angles (e.g., pyrazole ring planarity) and torsional angles between thiophene and pyrazole moieties .

- Mercury Software: Visualize packing motifs and hydrogen-bonding networks to validate steric effects of the chloromethyl group .

Example: A 2024 study resolved a conformational isomerism issue by comparing experimental vs. DFT-calculated bond lengths (Δ < 0.02 Å) .

Q. How can computational docking predict the biological targets of this compound?

Answer:

- Target Selection: Prioritize enzymes with pyrazole-binding pockets (e.g., carbonic anhydrase, COX-2) based on structural analogs .

- Methodology:

- Ligand Preparation: Optimize 3D geometry using Gaussian09 (B3LYP/6-31G*) .

- Docking: Use AutoDock Vina with flexible side chains in the active site. Validate docking poses via MD simulations (e.g., 100 ns in GROMACS) .

Case Study: A 2023 study linked thiophene-pyrazole hybrids to caspase-3 activation via docking (binding energy: −9.2 kcal/mol) .

Q. How can researchers address discrepancies in biological activity data across studies?

Answer:

- Data Normalization: Account for assay variability (e.g., cell line passage number, serum concentration) using positive controls (e.g., doxorubicin for cytotoxicity) .

- Meta-Analysis: Compare IC values across studies with standardized units (e.g., μM vs. μg/mL). A 2024 review highlighted divergent results for pyrazole derivatives against HL-60 cells due to assay endpoint differences (MTT vs. ATP luminescence) .

Q. What strategies optimize the compound’s stability in aqueous buffers for pharmacological assays?

Answer:

- Buffer Selection: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to enhance solubility. Avoid Tris buffers, which may react with chloromethyl groups .

- Degradation Studies: Monitor stability via LC-MS over 24 hours. Half-life (t) >6 hours is acceptable for in vitro assays. Add antioxidants (e.g., 0.1% ascorbic acid) if degradation exceeds 20% .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.